REACTION_CXSMILES
|
C[O:2][C:3]1[CH:12]=[CH:11][C:6]2[NH:7][C:8](=[O:10])[NH:9][C:5]=2[CH:4]=1.[OH-].[Na+]>I>[OH:2][C:3]1[CH:12]=[CH:11][C:6]2[NH:7][C:8](=[O:10])[NH:9][C:5]=2[CH:4]=1 |f:1.2|
|
Name
|
|
Quantity
|
3.6 g
|
Type
|
reactant
|
Smiles
|
COC1=CC2=C(NC(N2)=O)C=C1
|
Name
|
|
Quantity
|
30 mL
|
Type
|
solvent
|
Smiles
|
I
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
130 °C
|
Type
|
CUSTOM
|
Details
|
stirred for 12 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
was heated
|
Type
|
EXTRACTION
|
Details
|
extracted with EtOAc
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The combined organic layers were dried over anhydrous Na2SO4
|
Type
|
CONCENTRATION
|
Details
|
concentrated under vacuum
|
Type
|
CUSTOM
|
Details
|
purified by flash chromatography on silica gel column (elution with DCM/MeOH=80:1)
|
Reaction Time |
12 h |
Name
|
|
Type
|
product
|
Smiles
|
OC1=CC2=C(NC(N2)=O)C=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 16.9 g | |
YIELD: PERCENTYIELD | 80% | |
YIELD: CALCULATEDPERCENTYIELD | 511.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |